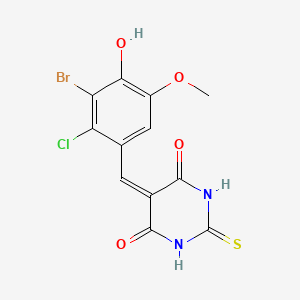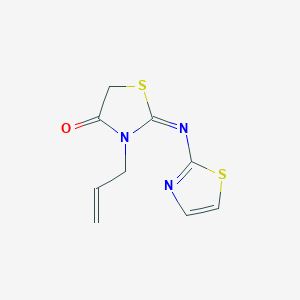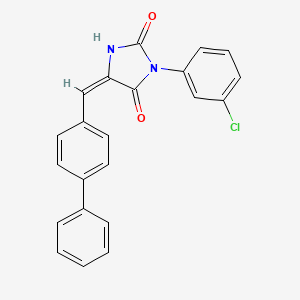
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione, also known as BRD-9424, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. This compound has been the subject of extensive scientific research due to its unique properties and potential applications.
Mécanisme D'action
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione exerts its effects by binding to the active site of its target enzymes and proteins, thereby inhibiting their activity. This leads to changes in gene expression and cellular processes, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to tumor regression. It has also been shown to have anti-inflammatory effects and can reduce the severity of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying various enzymes and proteins. However, its potency and selectivity can vary depending on the target enzyme or protein, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. It may also have potential applications in the treatment of inflammatory diseases and neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the development of more potent and selective analogs of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione may lead to improved therapeutic agents.
Méthodes De Synthèse
The synthesis of 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione involves several steps, including the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with 3-chloroaniline to form an intermediate compound. This intermediate is then reacted with 2,4-thiazolidinedione to produce the final product, 5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione. The synthesis of this compound has been optimized to ensure high yields and purity.
Applications De Recherche Scientifique
5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have potent inhibitory effects on several enzymes and proteins, including histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes and proteins are involved in various cellular processes, including gene expression, cell division, and differentiation.
Propriétés
IUPAC Name |
(5E)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-(3-chlorophenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O4/c1-25-15-7-10(13(19)9-16(15)26-2)6-14-17(23)22(18(24)21-14)12-5-3-4-11(20)8-12/h3-9H,1-2H3,(H,21,24)/b14-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNALUZJZHHPGO-MKMNVTDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C(=O)N(C(=O)N2)C3=CC(=CC=C3)Cl)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(2-bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[3-methoxy-4-(2-phenylethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5915176.png)
![[2-({3-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-4H-pyrazol-4-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5915182.png)
![3-(3-chlorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5915189.png)
![3-[(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5915195.png)


![methyl 3-(4-chlorophenyl)-2-[(2-iodobenzoyl)amino]acrylate](/img/structure/B5915206.png)
![3-ethyl-5-[2-methyl-4-(1-piperidinyl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5915217.png)
![3-(3-chlorophenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5915232.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B5915244.png)

![4-[3-methyl-5-oxo-4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B5915261.png)
![5-methyl-4-[2-methyl-4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5915267.png)